1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an imidazole ring substituted with a sulfonyl group attached to a 2-ethoxy-4-methylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole typically involves the reaction of 2-ethoxy-4-methylbenzenesulfonyl chloride with imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-ethoxy-4-methylphenyl)-ethanone
- [(2-ethoxy-4-methylphenyl)sulfonyl]piperidine
Uniqueness
Compared to similar compounds, 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole stands out due to its unique combination of the sulfonyl group and imidazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-ethoxy-4-methylphenyl)sulfonylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-17-11-8-10(2)4-5-12(11)18(15,16)14-7-6-13-9-14/h4-9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKYRSYMQCSPRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.